REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([S:9](=[O:10])(=[O:11])[NH:12][CH:13]([CH3:14])[CH3:15])[cH:5][cH:6][c:7]1[CH3:8].[H-:17].[I:18][CH3:19].[Na+:16].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24]>>[Br:1][c:2]1[cH:3][c:4]([S:9](=[O:10])(=[O:11])[N:12]([CH:13]([CH3:14])[CH3:15])[CH3:19])[cH:5][cH:6][c:7]1[CH3:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)NC(C)C)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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Cc1ccc(S(=O)(=O)N(C)C(C)C)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |